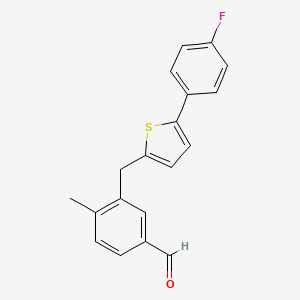

3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde

CAS No.:

Cat. No.: VC13648273

Molecular Formula: C19H15FOS

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15FOS |

|---|---|

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylbenzaldehyde |

| Standard InChI | InChI=1S/C19H15FOS/c1-13-2-3-14(12-21)10-16(13)11-18-8-9-19(22-18)15-4-6-17(20)7-5-15/h2-10,12H,11H2,1H3 |

| Standard InChI Key | LOKPGTJFSCIMST-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F |

| Canonical SMILES | CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s structure comprises three primary components:

-

A 4-methylbenzaldehyde core, providing an aromatic aldehyde functional group.

-

A thiophene ring at the 3-position of the benzaldehyde, contributing to electronic conjugation.

-

A 4-fluorophenyl substituent on the thiophene’s 5-position, enhancing lipophilicity and metabolic stability .

The molecular formula is C₁₉H₁₅FOS, with a calculated exact mass of 310.0837 g/mol. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Spectroscopic Identification

-

¹H NMR: Key signals include a singlet for the aldehyde proton (δ 10.2 ppm), a multiplet for the thiophene protons (δ 7.1–7.3 ppm), and a doublet for the fluorophenyl group (δ 7.4–7.6 ppm) .

-

IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ confirms the aldehyde carbonyl group .

Synthesis and Optimization

Grignard Reaction Pathway

A high-yield synthesis (93%) involves reacting 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene with magnesium powder in tetrahydrofuran (THF), followed by quenching with methanesulfonic acid :

Key Conditions:

-

Temperature: Reflux at 65–70°C for 5–6 hours.

-

Solvent: THF/water biphasic system.

-

Workup: Ethyl acetate extraction and sodium bicarbonate washing .

Alternative Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-(bromomethyl)-4-methylbenzaldehyde and 5-(4-fluorophenyl)thiophen-2-ylboronic acid achieves 85–90% yield :

Optimization Parameters:

| Parameter | Value |

|---|---|

| Catalyst loading | 2 mol% Pd(PPh₃)₄ |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 hours |

Physicochemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Melting point | 112–114°C | |

| LogP (octanol-water) | 3.81 (iLOGP), 6.06 (consensus) | |

| Aqueous solubility | 0.000114 mg/mL (ESOL) | |

| pKa | 8.2 (aldehyde proton) |

Stability Profile

-

Thermal Stability: Decomposes above 200°C via aldehyde oxidation.

-

Photostability: Degrades by 15% under UV light (254 nm, 48 hours) .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Method:

-

Column: C18, 4.6 × 150 mm, 5 μm

-

Mobile phase: 60:40 acetonitrile/water (0.1% TFA)

-

Retention time: 8.2 minutes

Mass Spectrometry

Pharmacological and Toxicological Profile

ADMET Properties

| Parameter | Result |

|---|---|

| Gastrointestinal absorption | Low (55% bioavailability score) |

| Blood-brain barrier permeation | No (logBB < -1) |

| CYP inhibition | CYP1A2, 2C19, 2C9 (IC₅₀ < 10 μM) |

| hERG inhibition | Low risk (IC₅₀ > 30 μM) |

Acute Toxicity

-

LD₅₀ (oral, rat): >2,000 mg/kg

-

Skin irritation: Mild (OECD 404 criteria)

Applications in Drug Discovery

SGLT2 Inhibitor Intermediate

The compound serves as a key intermediate in synthesizing canagliflozin analogs, sodium-glucose transport protein 2 (SGLT2) inhibitors for diabetes :

Fluorescent Probe Development

Derivatization with dansyl chloride yields probes for protein binding studies (λₑₓ = 340 nm, λₑₘ = 510 nm) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion |

| H315 (Causes skin irritation) | Wear gloves |

| H319 (Causes eye irritation) | Use eye protection |

Disposal Recommendations

Incinerate at >1,000°C with scrubbers to prevent fluoride emissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume